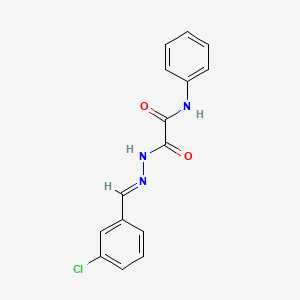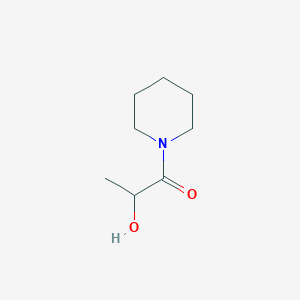![molecular formula C13H13N5O4S B12000393 N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide CAS No. 30515-58-3](/img/structure/B12000393.png)
N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a thiazole ring, a nitro group, and a dimethylamino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide typically involves multi-step organic reactions. One common method includes the cyclization of tosylhydrazones with 2-(dimethylamino)malononitrile, promoted by zinc triflate (Zn(OTf)2) . This reaction provides an efficient strategy for synthesizing substituted thiazoles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized thiazoles.
Scientific Research Applications
N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide involves its interaction with specific molecular targets. The compound’s thiazole ring and nitro group play crucial roles in its reactivity. It can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)maleimide
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide
- 2-(dimethylamino)ethyl chloride hydrochloride
Uniqueness
Its thiazole ring and nitro group make it particularly versatile for various chemical reactions and scientific research applications .
Properties
CAS No. |
30515-58-3 |
|---|---|
Molecular Formula |
C13H13N5O4S |
Molecular Weight |
335.34 g/mol |
IUPAC Name |
N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H13N5O4S/c1-16(2)10(19)7-17-8-11(18(21)22)23-13(17)15-12(20)9-3-5-14-6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
LFVWDROJANTKDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=C(SC1=NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000320.png)

![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)
![[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene](/img/structure/B12000333.png)
![(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)

![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)

![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)
![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)
![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)
